molecular formula C14H15NO3 B2389594 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione CAS No. 202479-02-5

2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione

Cat. No.: B2389594
CAS No.: 202479-02-5
M. Wt: 245.278
InChI Key: FBLDVWHNOYBREN-UHFFFAOYSA-N
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Description

This compound belongs to the class of isoindoline-1,3-dione derivatives, which are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 . These compounds have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .

Mechanism of Action

Target of Action

The primary targets of 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione are the human dopamine receptors D2 and D3 . These receptors play a crucial role in the nervous system, influencing mood, reward, and motor control.

Mode of Action

The compound interacts with the dopamine receptors, modulating their activity .

Biochemical Pathways

The compound’s interaction with dopamine receptors can affect various biochemical pathways. For instance, it has been suggested that isoindolines and isoindoline-1,3-dione derivatives can inhibit β-amyloid protein aggregation , which is implicated in Alzheimer’s disease.

Pharmacokinetics

In silico analysis suggests that isoindolines have good properties as ligands of the dopamine receptor d2

Result of Action

Biochemical Analysis

Preparation Methods

The synthesis of 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione can be achieved through various synthetic routes. One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . Another method involves the reaction of 2-(2-hydroxyphenyl)-isoindoline-1,3-dione derivatives with allenoates, catalyzed by cesium carbonate (Cs₂CO₃), resulting in the desired compounds through a domino β-addition and γ-aldol reaction . Industrial production methods often focus on green and sustainable synthetic approaches to minimize environmental impact .

Chemical Reactions Analysis

2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄) . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione has been extensively studied for its potential therapeutic and toxic effects, as well as its role in environmental and industrial research. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, it acts as an agonist of cannabinoid receptors, making it a valuable tool for studying the endocannabinoid system and its physiological effects.

Comparison with Similar Compounds

2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione is similar to other isoindoline-1,3-dione derivatives, such as phthalimide and its analogs . These compounds share a common isoindoline nucleus and exhibit similar chemical reactivity and biological properties . this compound is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Other similar compounds include 3,4-pyridinedicarboximide and various substituted isoindoline-1,3-dione derivatives .

Properties

IUPAC Name

2-(3-hydroxycyclohexyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c16-10-5-3-4-9(8-10)15-13(17)11-6-1-2-7-12(11)14(15)18/h1-2,6-7,9-10,16H,3-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLDVWHNOYBREN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Tri-n-butyltin hydride (430 g, 1.48 mol) was added to a stirred solution of 2-(2-bromo-3-hydroxy-cyclohexyl)-isoindole-1,3-dione (400 g, 1.23 mol) and 2,2′-azobis(2-methylpropionitrile) (20 g) in toluene (4000 mL) and methanol (400 mL) and the reaction mixture was stirred at 80° C. for 64 h. The reaction mixture was concentrated to give the crude product. The crude product was washed with petroleum ether and ethyl acetate (1:1) to give 2-(3-hydroxy-cyclohexyl)-isoindole-1,3-dione (240 g, 0.98 mol) as a white solid. 1H NMR (CD3OD, 400 MHz): δ ppm 7.82 (m, 4H), 4.16 (m, 1H), 3.63 (m, 1H), 2.13 (m, 2H), 1.98 (d, 2H), 1.89 (m, 1H),1.68 (t, 1H), 1.46 (m, 1H),1.31 (m, 1H).
Quantity
430 g
Type
reactant
Reaction Step One
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
4000 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 2-(3-hydroxy-cyclohexyl)-isoindole-1,3-dione (240 g, 0.98 mol) and Lipase B (87 g) in THF (3000 mL) was stirred at room temperature under nitrogen for 1˜2 h. Then acetic acid vinyl ester (252 g, 2.88 mol) was added to the solution, and the reaction mixture was stirred at rt for 3˜5 h. Then the reaction mixture was filtered, and the filtrate was concentrated to give crude product. The crude product was purified on silica gel (eluting with petroleum ether/ethyl acetate=10:1) to give (1S,3R)-2-(3-hydroxy-cyclohexyl)-isoindole-1,3-dione (Rf=0.6, petroleum ether/ethyl acetate=3/1, 90 g, 0.37 mol, yield: 39%) as a white solid. 1H NMR (CD3OD, 400 MHz): δ ppm 7.82 (m, 4H), 4.16 (m, 1H), 3.63 (m, 1H), 2.13 (m, 2H), 1.98 (m, 2H), 1.89 (m, 1H), 1.68 (m, 1H), 1.46 (m, 1H), 1.31 (m, 1H).
Quantity
240 g
Type
reactant
Reaction Step One
Name
Quantity
3000 mL
Type
solvent
Reaction Step One
Quantity
252 g
Type
reactant
Reaction Step Two

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